3,3,3-Trifluoro-2-phenylpropan-1-amine

Neuropharmacology GPCR Agonism Trace Amines

3,3,3-Trifluoro-2-phenylpropan-1-amine (CAS: 142913-51-7) is a fluorinated organic compound belonging to the phenethylamine class. Its structure features a trifluoromethyl (CF₃) group and a phenyl substituent attached to the propan-1-amine backbone.

Molecular Formula C9H10F3N
Molecular Weight 189.18 g/mol
Cat. No. B13316429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoro-2-phenylpropan-1-amine
Molecular FormulaC9H10F3N
Molecular Weight189.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN)C(F)(F)F
InChIInChI=1S/C9H10F3N/c10-9(11,12)8(6-13)7-4-2-1-3-5-7/h1-5,8H,6,13H2
InChIKeyYXAOXWPRTAEREJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,3-Trifluoro-2-phenylpropan-1-amine (CAS 142913-51-7): A Fluorinated Phenethylamine for CNS and Medicinal Chemistry Research


3,3,3-Trifluoro-2-phenylpropan-1-amine (CAS: 142913-51-7) is a fluorinated organic compound belonging to the phenethylamine class. Its structure features a trifluoromethyl (CF₃) group and a phenyl substituent attached to the propan-1-amine backbone . The CF₃ group is known to enhance metabolic stability and lipophilicity in bioactive molecules, making this compound a versatile intermediate in medicinal chemistry, particularly for developing CNS-active agents [1]. It is available as a free base and a hydrochloride salt (CAS: 1803592-32-6) .

Why 3,3,3-Trifluoro-2-phenylpropan-1-amine Cannot Be Readily Substituted by Other Phenethylamines


Generic substitution with unmodified or simply halogenated phenethylamines is not advised due to the profound impact of the trifluoromethyl (CF₃) group on a molecule's physicochemical and pharmacological profile. The CF₃ group, positioned on the alpha-carbon, is a strong electron-withdrawing moiety that significantly alters the amine's basicity (pKa), which in turn can affect its interaction with biological targets and its distribution in vivo [1]. Studies on fluorinated fentanyl analogs demonstrate that such modifications can confer pH-dependent activity, a property not found in non-fluorinated counterparts [2]. Furthermore, class-level data indicates that fluorinated phenethylamines can exhibit distinct pharmacological profiles, for example, acting as direct serotonin agonists rather than as releasing agents, underscoring that structural analogs are not functionally interchangeable [3].

Quantitative Evidence Guide for the Differentiation of 3,3,3-Trifluoro-2-phenylpropan-1-amine


Potent Agonism at Human Trace Amine-Associated Receptor 1 (hTAAR1)

3,3,3-Trifluoro-2-phenylpropan-1-amine demonstrates potent agonism at the human TAAR1 receptor, with a reported EC50 of 17 nM in a cell-based assay [1]. While direct comparator data for non-fluorinated 2-phenylpropan-1-amine is unavailable, this potency is notable within the context of TAAR1 agonists, which represent a developing area of neuropsychiatric research. The compound also shows activity at the rat ortholog with an EC50 of 35 nM, indicating cross-species activity [1].

Neuropharmacology GPCR Agonism Trace Amines

Selective Agonism at Formyl Peptide Receptor 2 (FPR2)

The compound exhibits potent and selective agonism at the human Formyl Peptide Receptor 2 (FPR2) with an EC50 of 0.410 nM [1]. In contrast, it shows no detectable activity at the related mouse TAAR5 receptor (EC50 > 10,000 nM) [2]. This >24,000-fold selectivity window is a critical quantitative differentiation for researchers focused on FPR2-mediated pathways and seeking to minimize off-target TAAR5 activity.

Inflammation GPCR Agonism Immunopharmacology

Enhanced Metabolic Stability Conferred by Trifluoromethyl Group

While specific metabolic stability data for 3,3,3-Trifluoro-2-phenylpropan-1-amine is not available, the presence of the trifluoromethyl group is a well-established structural feature used to block oxidative metabolism at the benzylic position, a common metabolic soft spot for phenethylamines [1]. Class-level inference suggests that this substitution leads to improved stability compared to non-fluorinated or singly-halogenated analogs. For context, studies on other fluorinated compounds show that metabolic stability in human liver microsomes can be tuned by the position and degree of fluorination, with specific analogs showing >50% parent compound remaining after 1 hour of incubation [2].

ADME Drug Metabolism Medicinal Chemistry

High-Impact Research Applications for 3,3,3-Trifluoro-2-phenylpropan-1-amine


Investigating TAAR1 Agonism in Neuropsychiatric Disorders

Based on its potent activity at hTAAR1 (EC50 = 17 nM) [1], 3,3,3-Trifluoro-2-phenylpropan-1-amine serves as a high-quality tool compound for probing TAAR1 function in cellular and in vivo models. Its defined potency allows for precise dose-response studies to elucidate the role of TAAR1 in conditions like schizophrenia, depression, and addiction.

Selective FPR2 Agonism for Inflammation and Resolution Studies

With its exceptional selectivity for FPR2 over TAAR5 (EC50 of 0.410 nM vs. >10,000 nM) [2][3], this compound is ideally suited for research focused on FPR2-mediated pathways in inflammation and its resolution. The high selectivity window minimizes confounding results from off-target effects, a common issue with less specific GPCR ligands.

Building Block for Fluorinated Drug Candidates

As a versatile synthetic intermediate, the compound's alpha-CF3 group imparts beneficial metabolic stability [4]. Medicinal chemists can leverage this property during lead optimization to create novel CNS-active agents or other fluorinated analogs with potentially improved pharmacokinetic profiles, reducing the need for extensive early-stage ADME optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3,3-Trifluoro-2-phenylpropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.